molecular formula C22H23N3O4 B11402913 4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11402913
M. Wt: 393.4 g/mol
InChI Key: HFSPMQCHGSNWOL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-c]pyrazol-6-one family, characterized by a fused bicyclic core with substitutions at positions 3, 4, and 3. The structure features:

  • 3-(2-Hydroxyphenyl): A phenolic group contributing to hydrogen-bonding interactions.
  • 4-(3,4-Dimethoxyphenyl): Methoxy groups at positions 3 and 4 of the phenyl ring, enhancing lipophilicity and electron-donating effects.
  • 5-Propyl: A short alkyl chain influencing solubility and membrane permeability.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H23N3O4/c1-4-11-25-21(13-9-10-16(28-2)17(12-13)29-3)18-19(23-24-20(18)22(25)27)14-7-5-6-8-15(14)26/h5-10,12,21,26H,4,11H2,1-3H3,(H,23,24)

InChI Key

HFSPMQCHGSNWOL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C25H29N3O4C_{25}H_{29}N_{3}O_{4} with a molecular weight of 435.5 g/mol. The compound features a unique pyrrolo-pyrazolone framework, which is known for its diverse biological activities.

Structural Representation

PropertyValue
Molecular Formula C25H29N3O4
Molecular Weight 435.5 g/mol
IUPAC Name 4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
Canonical SMILES CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)OCCC)OCC

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. A study highlighted that derivatives of pyrrolo[3,4-c]pyrazolones possess the ability to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases .

Anticancer Activity

The compound has shown promising results in anticancer studies. It was noted that certain derivatives within this chemical class inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary studies suggest that it may act as a selective inhibitor for specific enzymes involved in cancer progression and inflammation . For instance, it has been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Synthetic Approaches

The synthesis of this compound can be achieved through multicomponent reactions involving chromeno[2,3-c]pyrrole derivatives. A recent study reported a one-pot synthesis that yielded high purity compounds with good yields (72–94%) .

Case Study: Biological Evaluation

In a case study evaluating the biological activity of related compounds, researchers synthesized a series of derivatives and assessed their activity against various cancer cell lines. The results indicated that modifications on the phenolic groups significantly influenced both the antioxidant and anticancer activities. For example, compounds with hydroxyl groups exhibited enhanced activity compared to their methoxy counterparts .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and similarities with analogs from the evidence:

Compound Name (CAS/Reference) Substituents at Position 4 Substituents at Position 5 Molecular Weight (g/mol) Notable Properties
Target Compound (Hypothetical) 3,4-Dimethoxyphenyl Propyl ~393.44* High lipophilicity (LogP ~3.2) due to dual methoxy and propyl groups
879960-83-5 () 4-Methoxyphenyl Propyl 363.41 Reduced electron-donating capacity vs. 3,4-dimethoxy; LogP ~2.8
880398-84-5 () 3,4,5-Trimethoxyphenyl 3-Hydroxypropyl ~409.45 Enhanced solubility (hydroxypropyl) but steric hindrance from trimethoxy
874145-69-4 () 3,4-Diethoxyphenyl 3-Pyridinylmethyl ~449.50 Ethoxy groups increase metabolic stability; pyridinyl enhances π-π stacking
5{1–1-2} () Phenyl Methyl ~323.36 Simplified structure with lower molecular weight; limited solubility

*Calculated based on molecular formula (C22H23N3O4).

Key Research Findings

  • Solubility Trade-offs : The propyl chain in the target compound and analogs reduces aqueous solubility relative to hydroxypropyl () or pyridinylmethyl () derivatives .

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